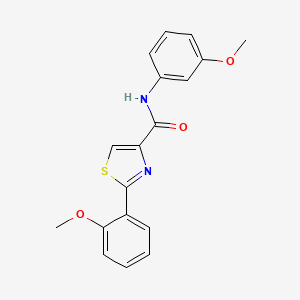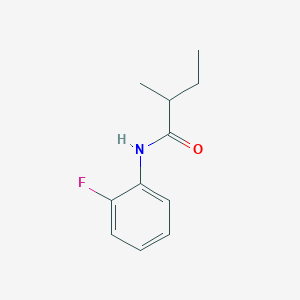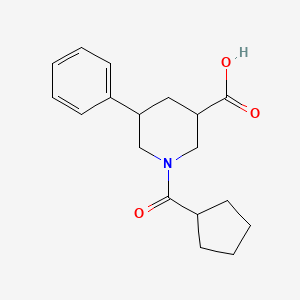
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of piperidine carboxylic acids and has a molecular formula of C21H23NO3.
Mécanisme D'action
The mechanism of action of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid may act as an NMDA receptor antagonist, which could explain its neuroprotective and analgesic effects. Additionally, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which could contribute to its anticancer properties.
Biochemical and Physiological Effects:
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in neuronal cells, which could contribute to its neuroprotective effects. 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has also been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation, which could contribute to its analgesic effects. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have low toxicity and good bioavailability in animal studies. However, one limitation of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is its limited solubility in water, which could limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid. One area of interest is the development of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid derivatives with improved solubility and potency. Another area of interest is the investigation of the potential synergistic effects of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid with other drugs or therapies. Moreover, further studies are needed to fully understand the mechanism of action of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid and its potential therapeutic applications in various disease states.
Méthodes De Synthèse
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of cyclopentanone with phenylhydrazine, followed by acylation with 3-chloropropionyl chloride and subsequent reduction with sodium borohydride. The final step involves the oxidation of the resulting piperidine derivative with potassium permanganate.
Applications De Recherche Scientifique
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been studied for its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have neuroprotective effects against glutamate-induced excitotoxicity in vitro and in vivo. It has also been found to have analgesic effects in animal models of acute and chronic pain. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propriétés
IUPAC Name |
1-(cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(14-8-4-5-9-14)19-11-15(10-16(12-19)18(21)22)13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASRGYMOUBZFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(CC(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

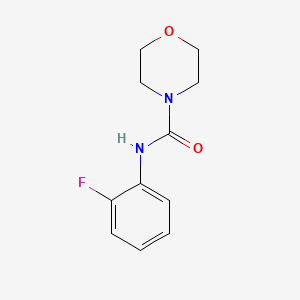
![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)
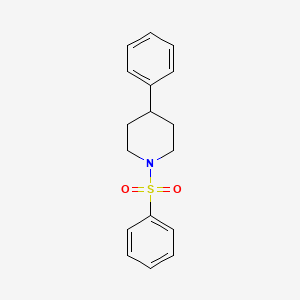
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
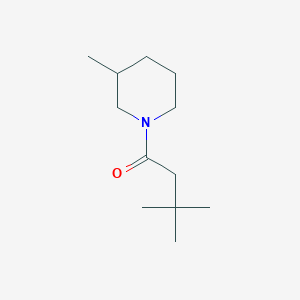
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)
